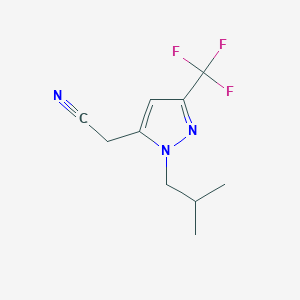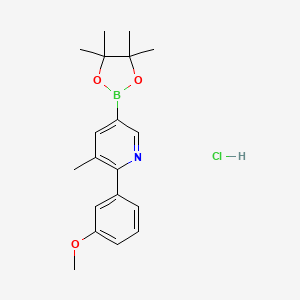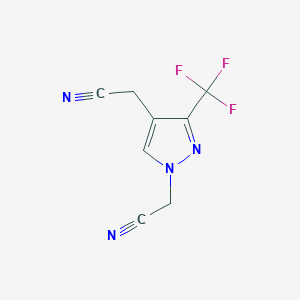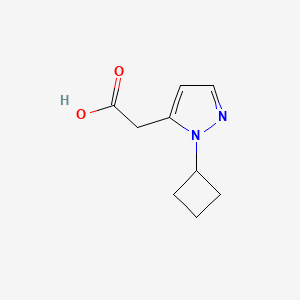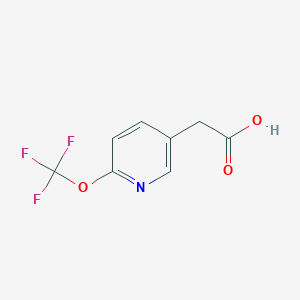
2-(6-(Trifluoromethoxy)pyridin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(Trifluoromethoxy)pyridin-3-yl)acetic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions typically include the use of palladium catalysts, base, and appropriate solvents under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(6-(Trifluoromethoxy)pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group and the acetic acid moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(6-(Trifluoromethoxy)pyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It may be used in the production of agrochemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(6-(Trifluoromethoxy)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-3-yl)acetic Acid: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
(6-(Trifluoromethoxy)pyridin-3-yl)boronic Acid: Contains a boronic acid group instead of an acetic acid moiety, used in different types of chemical reactions.
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic Acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy, leading to variations in reactivity and applications.
Uniqueness: The presence of the trifluoromethoxy group in 2-(6-(Trifluoromethoxy)pyridin-3-yl)acetic acid imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H6F3NO3 |
|---|---|
Molekulargewicht |
221.13 g/mol |
IUPAC-Name |
2-[6-(trifluoromethoxy)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-2-1-5(4-12-6)3-7(13)14/h1-2,4H,3H2,(H,13,14) |
InChI-Schlüssel |
CCLJVEIEJOTAFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CC(=O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


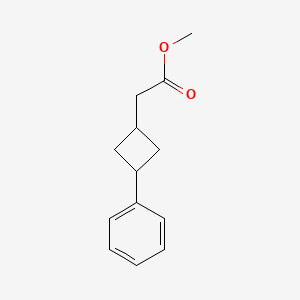
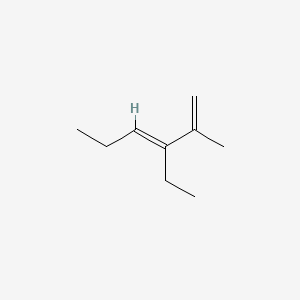
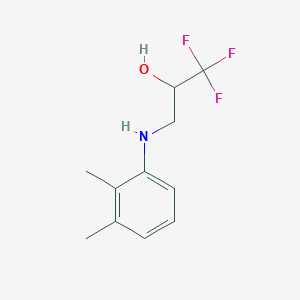
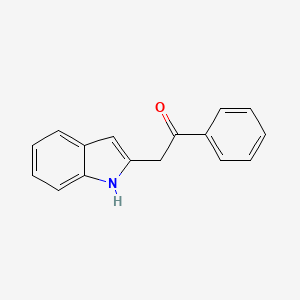
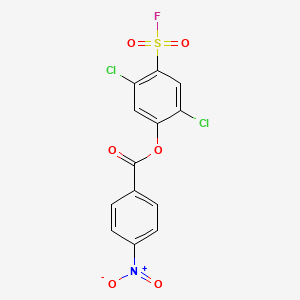
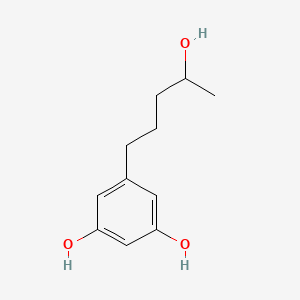
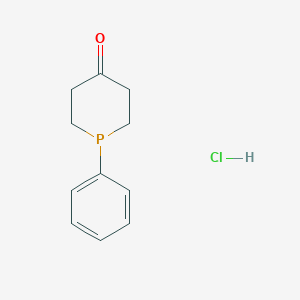
![(4R,9AS)-4-methylhexahydro-2H,6H-pyrazino[2,1-b][1,3]oxazin-6-one](/img/structure/B13344354.png)
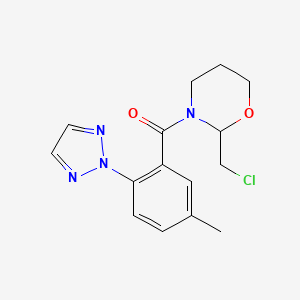
![(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13344367.png)
